Cas no 28179-31-9 (Ethanone,2-bromo-1-[4-(phenylmethyl)phenyl]-)
![Ethanone,2-bromo-1-[4-(phenylmethyl)phenyl]- structure](https://ja.kuujia.com/scimg/cas/28179-31-9x500.png)
Ethanone,2-bromo-1-[4-(phenylmethyl)phenyl]- 化学的及び物理的性質
名前と識別子
-
- Ethanone,2-bromo-1-[4-(phenylmethyl)phenyl]-
- 1-(4-Benzylphenyl)-2-bromoethanone
- 2-Bromo-1-(4-benzyl-phenyl)-ethanone
- 1-(4-Benzyl-phenyl)-2-brom-aethanon
- 1-(4-benzyl-phenyl)-2-bromo-ethanone
- 4'-benzyl-2-bromoacetophenone
- Acetophenone,4'-benzyl-2-bromo- (8CI)
- AG-E-90272
- AGN-PC-00OV7O
- CTK4G0978
- 1-(4-Benzylphenyl)-2-bromoethan-1-one
- DTXSID50571371
- SCHEMBL2531747
- AKOS013819622
- 28179-31-9
-
- MDL: MFCD07787052
- インチ: InChI=1S/C15H13BrO/c16-11-15(17)14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11H2
- InChIKey: NQCDWNLRZLJRSK-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)CBr
計算された属性
- 精确分子量: 288.01499
- 同位素质量: 288.01498g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 237
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- XLogP3: 4.3
じっけんとくせい
- PSA: 17.07
Ethanone,2-bromo-1-[4-(phenylmethyl)phenyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668453-10g |
1-(4-Benzylphenyl)-2-bromoethan-1-one |
28179-31-9 | 98% | 10g |
¥35126 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668453-5g |
1-(4-Benzylphenyl)-2-bromoethan-1-one |
28179-31-9 | 98% | 5g |
¥24948 | 2023-04-14 |
Ethanone,2-bromo-1-[4-(phenylmethyl)phenyl]- 関連文献
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
Ethanone,2-bromo-1-[4-(phenylmethyl)phenyl]-に関する追加情報
Comprehensive Guide to Ethanone,2-bromo-1-[4-(phenylmethyl)phenyl]- (CAS No. 28179-31-9)
Ethanone,2-bromo-1-[4-(phenylmethyl)phenyl]- (CAS No. 28179-31-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This brominated aromatic ketone, often referred to as 2-bromo-1-[4-(benzyl)phenyl]ethanone, serves as a crucial intermediate in the synthesis of various bioactive molecules. With the growing interest in drug discovery and medicinal chemistry, compounds like this play a pivotal role in developing new therapeutic agents.
The molecular structure of Ethanone,2-bromo-1-[4-(phenylmethyl)phenyl]- features a bromoacetyl group attached to a benzyl-substituted benzene ring. This unique arrangement makes it valuable for cross-coupling reactions and nucleophilic substitutions, which are fundamental in modern organic synthesis. Researchers particularly value its reactivity in palladium-catalyzed reactions, a hot topic in green chemistry and sustainable synthesis approaches.
In pharmaceutical applications, this compound serves as a building block for kinase inhibitors and anti-inflammatory agents, addressing current healthcare challenges like cancer treatment and chronic inflammation. The global market for pharmaceutical intermediates is projected to grow significantly, driven by increasing demand for targeted therapies and personalized medicine solutions.
From a safety perspective, proper handling of Ethanone,2-bromo-1-[4-(phenylmethyl)phenyl]- requires standard laboratory precautions. While not classified as hazardous under normal conditions, researchers should employ appropriate personal protective equipment (PPE) when working with this compound, especially considering its bromine content. This aligns with current industry focus on laboratory safety standards and chemical handling protocols.
The synthesis and application of Ethanone,2-bromo-1-[4-(phenylmethyl)phenyl]- represent an active area of research in organic chemistry and drug development. Recent publications highlight its utility in creating novel heterocyclic compounds, particularly those with potential central nervous system activity. This connects to trending research areas like neurodegenerative disease treatment and psychiatric medication development.
Quality control for Ethanone,2-bromo-1-[4-(phenylmethyl)phenyl]- typically involves advanced analytical techniques such as HPLC and NMR spectroscopy. The pharmaceutical industry's growing emphasis on quality by design (QbD) principles has increased demand for high-purity intermediates like this compound. Analytical method development for such specialty chemicals remains a key focus area in pharmaceutical analysis.
Environmental considerations for Ethanone,2-bromo-1-[4-(phenylmethyl)phenyl]- production include waste management of brominated byproducts. This aligns with current regulatory trends emphasizing green chemistry principles and sustainable manufacturing practices. The compound's potential for atom-efficient synthesis makes it attractive for environmentally conscious production processes.
Market dynamics for Ethanone,2-bromo-1-[4-(phenylmethyl)phenyl]- reflect broader trends in the fine chemicals sector. With increasing outsourcing of pharmaceutical intermediate production to specialized manufacturers, reliable suppliers of this compound are in demand. The growth of contract research organizations (CROs) and contract manufacturing organizations (CMOs) has created new opportunities for producers of specialized intermediates.
Future research directions for Ethanone,2-bromo-1-[4-(phenylmethyl)phenyl]- may explore its potential in photopharmacology applications or as a precursor for bioorthogonal chemistry reagents. These emerging fields represent cutting-edge developments in chemical biology and targeted drug delivery systems, addressing current challenges in precision medicine approaches.
For researchers sourcing Ethanone,2-bromo-1-[4-(phenylmethyl)phenyl]-, important considerations include supplier reliability, batch-to-batch consistency, and technical support. The compound's shelf life and storage conditions (typically cool, dry environments) are also crucial factors in maintaining its reactivity for synthetic applications. These practical aspects connect to broader industry concerns about supply chain resilience in specialty chemicals.
28179-31-9 (Ethanone,2-bromo-1-[4-(phenylmethyl)phenyl]-) Related Products
- 1369159-40-9(2-(5-cyclopentyl-1h-pyrazol-4-yl)ethan-1-amine)
- 2138127-17-8(3-4-(cyclopropanesulfonamidomethyl)-1H-1,2,3-triazol-1-ylpropanoic acid)
- 1863337-79-4(2(1H)-Pyridinone, 5-amino-6-methyl-1-(2-methylpropyl)-)
- 2138437-68-8(Benzamide, 3-amino-N-ethyl-5-hydroxy-)
- 2580239-68-3(5-{(tert-butoxy)carbonylamino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid)
- 1805286-52-5(3-Cyano-2-(difluoromethyl)-4-methylpyridine-5-sulfonyl chloride)
- 2171171-73-4(2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)hexanamidoacetic acid)
- 54442-11-4(methyl 2,3-dihydro-1-benzofuran-2-carboxylate)
- 1539961-06-2(2-(2-Fluoro-4-hydroxyphenyl)propanoic acid)
- 1261986-51-9([1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2',6-difluoro-, 4'-methyl ester)




